Home > Products > Screening Compounds P67867 > (S)-(-)-7-Hydroxy-DPAT hydrochloride
(S)-(-)-7-Hydroxy-DPAT hydrochloride - 93503-07-2

(S)-(-)-7-Hydroxy-DPAT hydrochloride

Catalog Number: EVT-2600047
CAS Number: 93503-07-2
Molecular Formula: C16H26ClNO
Molecular Weight: 283.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-(-)-7-Hydroxy-DPAT hydrochloride is a synthetic compound primarily recognized for its action as a selective agonist of the dopamine D3 receptor. It is a derivative of the tetrahydronaphthalene family and has garnered attention for its potential applications in neuropharmacology, particularly in the study of dopamine-related disorders and ocular pharmacology. The compound is known for its ability to modulate neurotransmitter release, influencing various physiological processes in the central nervous system.

Source

The compound is synthesized through various chemical methods and has been characterized by several databases, including PubChem and BenchChem, which provide comprehensive details about its structure, properties, and biological activities.

Classification

(S)-(-)-7-Hydroxy-DPAT hydrochloride falls under the classification of dopamine receptor agonists, specifically targeting the D3 receptor subtype. Its structural characteristics differentiate it from other similar compounds, such as 8-Hydroxy-DPAT, which has different receptor affinities.

Synthesis Analysis

Methods

The synthesis of (S)-(-)-7-Hydroxy-DPAT hydrochloride typically involves multi-step organic reactions that include the formation of the tetrahydronaphthalene core followed by functionalization at specific positions. The synthesis can be achieved through:

  • Starting Materials: The synthesis often begins with commercially available precursors such as dipropylamine and naphthol derivatives.
  • Reagents: Common reagents used include acids or bases to facilitate reactions such as alkylation or hydroxylation.
  • Conditions: Reactions are usually carried out under controlled temperatures and may involve solvents like ethanol or dichloromethane.

Technical Details

The detailed mechanism often includes:

  1. Formation of the Tetrahydronaphthalene Skeleton: This involves cyclization reactions that form the bicyclic structure.
  2. Substitution Reactions: Subsequent steps involve introducing functional groups at specific positions on the naphthalene ring, notably at the 7-position where the hydroxyl group is added.
  3. Hydrochloride Salt Formation: The final step typically includes reacting the base form with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.
Molecular Structure Analysis

Structure

(S)-(-)-7-Hydroxy-DPAT hydrochloride has a complex molecular structure characterized by:

  • Molecular Formula: C16H26ClNOC_{16}H_{26}ClNO
  • Molecular Weight: Approximately 287.84 g/mol
  • Structural Features: The compound features a tetrahydronaphthalene backbone with a hydroxyl group at position 7 and a dipropylamino group at position 1.

Data

  • InChI Key: PMBGJJRWBJWNTG-RSAXXLAASA-N
  • Canonical SMILES: CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Cl

These structural identifiers are crucial for computational modeling and database searches.

Chemical Reactions Analysis

Reactions

(S)-(-)-7-Hydroxy-DPAT hydrochloride participates in various chemical reactions, primarily due to its functional groups:

  • Reactivity with Dopamine Receptors: The compound acts as an agonist, selectively binding to D3 receptors and influencing downstream signaling pathways.
  • Oxidation and Reduction Reactions: The hydroxyl group can undergo oxidation reactions under certain conditions, altering its pharmacological properties.

Technical Details

The reactivity profile indicates that (S)-(-)-7-Hydroxy-DPAT hydrochloride can be utilized in studies examining receptor interactions and pharmacodynamics in neuropharmacological contexts.

Mechanism of Action

Process

The mechanism of action for (S)-(-)-7-Hydroxy-DPAT hydrochloride primarily involves:

  • Dopamine D3 Receptor Agonism: Binding to D3 receptors leads to activation of intracellular signaling pathways that modulate neurotransmitter release.
  • Influence on Neurotransmitter Systems: It has been shown to inhibit acetylcholine release in rat striatal synaptosomes, indicating a presynaptic effect on neurotransmission.

Data

Research indicates that (S)-(-)-7-Hydroxy-DPAT hydrochloride has significant implications for understanding dopaminergic modulation in various behavioral models, particularly in addiction studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Data suggests a melting point range typical for similar compounds in this class.
  • Solubility: Soluble in water and organic solvents, which enhances its bioavailability.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may require protection from light and moisture.
  • Acidity/Basicity: Exhibits basic properties due to the amine group; pKa values indicate moderate basicity.

Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.

Applications

(S)-(-)-7-Hydroxy-DPAT hydrochloride has several scientific uses:

  • Neuropharmacology Research: Used extensively in studies examining dopamine receptor functions and their implications in neurological disorders such as schizophrenia and Parkinson's disease.
  • Ocular Pharmacology: Demonstrated potential for lowering intraocular pressure, suggesting applications in treating glaucoma.
  • Drug Delivery Systems: Investigated as part of biodegradable nanoparticle systems for targeted delivery in therapeutic applications.

This compound serves as a valuable tool for scientists exploring dopamine-related mechanisms and therapeutic strategies.

Dopamine Receptor Pharmacology

Dopamine D3 vs. D2 Receptor Selectivity Profiles

(S)-(-)-7-Hydroxy-DPAT hydrochloride (7-OH-DPAT) is a high-affinity dopamine receptor agonist with preferential, though not exclusive, selectivity for the D₃ receptor subtype over D₂ receptors. In vitro binding assays reveal a 5- to 78-fold higher affinity for D₃ receptors (Kᵢ ≈ 0.2–5.0 nM) compared to D₂ receptors (Kᵢ ≈ 20–100 nM) [3] [7] [9]. This selectivity arises from structural differences in the orthosteric binding pocket, particularly the second extracellular loop of the D₃ receptor, which accommodates the tetralin structure of 7-OH-DPAT more efficiently than D₂ receptors [8].

However, this selectivity is concentration-dependent. At low doses (≤0.1 mg/kg in rodents), 7-OH-DPAT primarily engages D₃ receptors, while higher doses (>0.3 mg/kg) progressively occupy D₂ receptors due to their higher abundance in the brain [4] [6]. In vivo studies using D₃ receptor knockout mice confirm that locomotor inhibition induced by low-dose 7-OH-DPAT is entirely D₃-dependent, as it is absent in mutants [2].

Table 1: Receptor Binding Affinity (Kᵢ, nM) of 7-OH-DPAT

Receptor SubtypeHuman Cloned ReceptorsRat Brain TissueSelectivity Ratio (D₃:D₂)
D₃0.2–2.00.5–5.01 (Reference)
D₂20–5030–10010–78
D₄>1,000>1,000>500
5-HT₁ₐ>10,000>10,000>5,000

Data compiled from [3] [7] [9]

Functional Agonist Efficacy at Dopamine Receptor Subtypes

7-OH-DPAT acts as a full agonist at D₃ receptors and a partial agonist at D₂ receptors. At D₃ receptors, it potently inhibits adenylyl cyclase activity (IC₅₀ ≈ 1–5 nM), reducing cAMP production via Gαᵢ/o protein coupling [1] [9]. Additionally, it activates phospholipase D (PLD) through a RhoA-dependent pathway—a signaling mechanism distinct from D₂ receptors [9]. This PLD activation regulates dendritic dopamine release and neuronal excitability in the nucleus accumbens [8] [9].

At D₂ receptors, 7-OH-DPAT exhibits partial efficacy (∼40–60% relative to dopamine) in cAMP inhibition assays and autoreceptor functions [4] [6]. Electrophysiological studies show it inhibits firing of ventral tegmental area (VTA) dopamine neurons at ED₅₀ ≈ 1.7 µg/kg, but with no selectivity between nigrostriatal (A9) and mesolimbic (A10) pathways [4]. Notably, 7-OH-DPAT demonstrates biphasic effects on locomotion: low doses (0.01–0.1 mg/kg) inhibit movement via D₃ receptors, while higher doses (≥1 mg/kg) induce hyperlocomotion via D₂ receptor stimulation [5].

Table 2: Functional Signaling Properties of 7-OH-DPAT

ReceptorcAMP Inhibition (IC₅₀)Relative EfficacyPLD ActivationAutoreceptor Function
D₃1–5 nMFull agonist (100%)Yes (RhoA-dependent)Modest
D₂20–100 nMPartial agonist (40–60%)NoPotent (ED₅₀ < 2 µg/kg)

Data from [1] [4] [9]

Comparative Pharmacodynamics with Structural Analogs

7-OH-DPAT belongs to the aminotetralin class of dopamine agonists, sharing structural similarities with 8-OH-DPAT and PD 128907 but exhibiting distinct receptor selectivity profiles. Unlike 8-OH-DPAT—a serotonergic 5-HT₁ₐ agonist with negligible dopamine receptor affinity—7-OH-DPAT lacks significant 5-HT₁ₐ interactions due to hydroxyl group positioning at the 7th carbon instead of the 8th [3] [7]. This minor structural variation drastically alters receptor specificity: 8-OH-DPAT binds 5-HT₁ₐ at Kᵢ < 5 nM, while 7-OH-DPAT shows Kᵢ > 10,000 nM [3] [5].

Compared to PD 128907, another D₃-preferential agonist, 7-OH-DPAT exhibits lower selectivity for D₃ over D₂ receptors (5–78-fold vs. ∼100-fold for PD 128907) [2] [7]. In vivo, PD 128907 more robustly inhibits novelty-induced locomotion in wild-type mice than 7-OH-DPAT, with both compounds being inactive in D₃-knockout mice [2]. However, 7-OH-DPAT uniquely induces contralateral turning when co-administered with D₁ agonists (e.g., SKF-38393) into the nucleus accumbens shell—a response mediated solely by D₂ receptors, as PD 128907 fails to elicit this effect [6].

Table 3: Pharmacological Comparison of Aminotetralin Agonists

Property7-OH-DPAT8-OH-DPATPD 128907
Primary TargetD₃ receptor5-HT₁ₐ receptorD₃ receptor
D₃ Kᵢ (nM)0.2–5.0>1,0000.3–2.0
D₂ Kᵢ (nM)20–100>1,00050–200
D₃:D₂ Selectivity5–78-fold<1-fold∼100-fold
5-HT₁ₐ Kᵢ (nM)>10,0002–5>1,000
In Vivo D₃ FunctionLocomotor inhibition (low dose)Hypothermia, hyperlocomotionLocomotor inhibition

Data sourced from [2] [3] [5]

Controversies in In Vivo vs. In Vitro Receptor Selectivity

The in vivo selectivity of 7-OH-DPAT remains contentious due to discrepancies between molecular binding data and functional outcomes. Although in vitro assays confirm D₃ preference, early in vivo electrophysiology studies found no mesolimbic selectivity: 7-OH-DPAT equally inhibited A9 (nigrostriatal) and A10 (mesolimbic) dopamine neurons (ED₅₀ ≈ 3.5 vs. 3.9 µg/kg) [4]. This contrasts with the limbic-restricted expression of D₃ receptors and suggests compensatory D₂ activation in intact systems.

Three factors explain this controversy:

  • Differential Receptor Distribution: D₃ receptors localize to postsynaptic sites in limbic regions (e.g., nucleus accumbens shell), while D₂ receptors dominate presynaptic autoreceptors on dopamine neurons. Thus, systemic 7-OH-DPAT administration simultaneously engages both populations [6] [8].
  • Dose-Dependent Selectivity Loss: D₂ receptor occupancy rises from <10% at 0.1 mg/kg to >80% at 1 mg/kg, overwhelming D₃-selective effects at higher doses [5] [8].
  • Context-Dependent Effects: Environmental novelty modulates D₃ responses. In acclimated mice, low-dose 7-OH-DPAT shows no locomotor effect, whereas in novel environments, it potently inhibits locomotion via D₃ receptors [2] [8].

Genetic studies resolve some conflicts: D₃-knockout mice exhibit no locomotor response to 7-OH-DPAT under novelty, confirming D₃ mediation [2]. However, microinjection studies reveal that behaviors like turning or jaw movements induced by intra-accumbens 7-OH-DPAT require D₂, not D₃, receptors [6]. Thus, 7-OH-DPAT’s in vivo actions reflect region-specific receptor engagement rather than uniform selectivity.

Properties

CAS Number

93503-07-2

Product Name

(S)-(-)-7-Hydroxy-DPAT hydrochloride

IUPAC Name

(7S)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride

Molecular Formula

C16H26ClNO

Molecular Weight

283.84

InChI

InChI=1S/C16H25NO.ClH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H/t15-;/m0./s1

InChI Key

PMBGJJRWBJWNTG-RSAXXLAASA-N

SMILES

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.